16,17-Epoxypregnenolone
Description
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Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[(2S,10S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |
InChI |
InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16-,17-,18?,19?,20?,21?/m0/s1 |
InChI Key |
UQVIXFCYKBWZPJ-LTLGRAAISA-N |
Isomeric SMILES |
CC(=O)C12C(O1)C[C@@H]3C2(CC[C@H]4C3CC=C5C4(CCC(C5)O)C)C |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 16,17-Epoxypregnenolone as a Steroid Synthesis Intermediate
The following technical guide details the role, synthesis, and application of 16,17-Epoxypregnenolone in steroid chemistry.
Executive Summary
This compound (16,17-EP) acts as a critical "stereochemical switch" in the semi-synthesis of corticosteroids from plant sapogenins. While 16-dehydropregnenolone acetate (16-DPA) serves as the primary divergent point for methylated corticoids (e.g., Dexamethasone), 16,17-EP is the obligatory intermediate for introducing the 17
Chemical Profile & Reactivity
Systematic Name:
Stereochemical Significance
The 16,17-epoxide ring is fused cis to the D-ring of the steroid nucleus. The
Reactivity Modes:
-
Acid-Catalyzed Ring Opening: Attack by halides (
, ) or water at C16 to yield 16 -substituted-17 -hydroxy derivatives (trans-diaxial opening). -
Reductive Dehalogenation: Removal of the C16 substituent to yield the native 17
-hydroxy functionality. -
Rearrangement: Under specific acidic conditions, the epoxide can rearrange to form D-homo steroids or other isomers, a side reaction that must be controlled.
Synthesis of this compound
The industrial standard for synthesizing 16,17-EP utilizes the Marker Degradation product, 16-dehydropregnenolone acetate (16-DPA), as the starting material. The transformation involves a nucleophilic epoxidation using alkaline hydrogen peroxide.
Optimized Protocol: Alkaline Epoxidation (Weitz-Scheffer Type)
Objective: Convert 16-DPA to 16,17-EP with >95% yield while minimizing Baeyer-Villiger side reactions.
Reagents:
-
Substrate: 16-Dehydropregnenolone Acetate (16-DPA)
-
Oxidant: 30% Hydrogen Peroxide (
) or Urea Hydrogen Peroxide (UHP) -
Base: 4N Sodium Hydroxide (NaOH)
Step-by-Step Methodology:
-
Dissolution: Suspend 16-DPA (1.0 eq) in Methanol (15 volumes). Ensure the suspension is uniform.
-
Temperature Control: Cool the reactor to 15–20°C . Note: Higher temperatures (>35°C) promote ester hydrolysis at C3 before epoxidation or oxidative cleavage of the C20 ketone.
-
Base Addition: Add 4N NaOH (1.1 eq) slowly to maintain temperature. This generates the hydroperoxide anion (
) in situ and simultaneously hydrolyzes the C3-acetate to the free alcohol (if 3-OH product is desired). -
Oxidant Addition: Add
(1.5–2.0 eq) dropwise. The reaction is exothermic. -
Incubation: Stir at 15–20°C for 4–12 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 7:3).
-
Quench & Precipitation: Pour the reaction mixture into ice-cold water (50 volumes). The product, this compound, precipitates as a white solid.
-
Purification: Filter, wash with water until neutral pH, and dry. Recrystallize from methanol if purity <98%.
Mechanism: The reaction proceeds via a conjugate addition of the hydroperoxide anion to the electron-deficient
Mechanistic Role in Corticosteroid Synthesis
16,17-EP is the gateway to the 17
Pathway A: The "Julian" Route to 17 -Hydroxypregnenolone
This route, pioneered by Percy Julian and others, solves the problem of introducing the 17-OH group chemically, mimicking the biological action of CYP17A1.
Step 1: Epoxide Opening (Halohydrin Formation)
-
Reagent: Hydrogen Bromide (HBr) in Glacial Acetic Acid.
-
Reaction: The protonated epoxide is attacked by the bromide ion (
) at C16. -
Stereochemistry: The attack is backside (
-like), resulting in 16 -bromo-17 -hydroxypregnenolone . -
Observation: The 17-OH group is established here.
Step 2: Reductive Dehalogenation
-
Reagent: Raney Nickel (classic) or Tributyltin Hydride (modern radical reduction).
-
Reaction: The C16-Br bond is cleaved and replaced by a C16-H bond.
-
Product: 17
-Hydroxypregnenolone .[3] -
Downstream: This intermediate is then oxidized at C3 (Oppenauer oxidation) and iodinated/hydroxylated at C21 to form Reichstein's Substance S (11-Deoxycortisol), the direct precursor to Hydrocortisone.
Pathway B: Synthesis of 16-Hydroxylated Corticoids (Triamcinolone)
For drugs like Triamcinolone, the 16-OH group is retained.
-
Reaction: Acid-catalyzed hydrolysis of 16,17-EP (using
in dioxane/water). -
Product:
-dihydroxypregnenolone (or the isomer via equilibration). -
Significance: The 16-OH group eliminates mineralocorticoid (salt-retaining) activity, increasing the therapeutic index.
Critical Distinction: 16-Methyl vs. 16-Hydroxy
A common misconception is that 16,17-EP is the precursor for all 16-substituted corticoids. This is incorrect.
| Target Corticoid | Key Substituent | Precursor | Reaction Type |
| Hydrocortisone | 17 | This compound | Epoxide opening (HBr) + Reduction |
| Triamcinolone | 17 | This compound | Epoxide hydrolysis |
| Dexamethasone | 17 | 16-Dehydropregnenolone | Conjugate Addition (MeMgBr/CuCl) |
| Betamethasone | 17 | 16-Dehydropregnenolone | Conjugate Addition (via 1,6-addition) |
Expert Insight: If your target is Dexamethasone, you do not epoxidize 16-DPA. You perform a copper-catalyzed Grignard addition directly on 16-DPA to install the 16-methyl group first, then introduce the 17-OH (often via enol acetate oxidation).
Visualization of Pathways
Figure 1: Divergent synthetic pathways from 16-DPA. This compound is the specific precursor for non-methylated 17-hydroxy steroids.
References
-
ChemicalBook. this compound synthesis and properties.
-
National Institutes of Health (PubChem). 3beta-Hydroxy-16alpha,17alpha-epoxypregn-5-en-20-one Compound Summary.
-
Science History Institute. Percy Lavon Julian: Synthesis of Cortisone and Substance S.[4]
-
Chemistry Steps. Epoxide Ring-Opening Reactions: Mechanism and Regioselectivity.
-
Google Patents. Process for the preparation of 17-desoxy-corticosteroids (WO2012011106A1).
-
ResearchGate. Synthesis of 16-dehydropregnenolone acetate from potato glycoalkaloids.
Sources
Difference between 16,17-Epoxypregnenolone and Pregnenolone structure
An In-depth Technical Guide to the Structural and Functional Differences Between 16,17-Epoxypregnenolone and Pregnenolone
Abstract
This technical guide provides a detailed comparative analysis of Pregnenolone and its derivative, this compound. Pregnenolone is the foundational precursor to the vast majority of endogenous steroid hormones and a potent neurosteroid in its own right.[1] The introduction of a 16α,17α-epoxide ring transforms Pregnenolone into this compound, a critical synthetic intermediate for the pharmaceutical industry and a molecule with its own distinct biological profile. This document will elucidate the core structural differences, explore the resulting changes in physicochemical properties, discuss the divergent biological and synthetic roles, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
Pregnenolone: The Foundational Steroid Precursor
Pregnenolone (pregn-5-en-3β-ol-20-one) is an endogenous steroid synthesized from cholesterol, primarily in the adrenal glands, gonads, and brain.[1][2] This conversion is catalyzed by the mitochondrial enzyme cytochrome P450scc (CYP11A1) and represents the rate-limiting step in the biosynthesis of virtually all steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens.[1][3]
Beyond its role as a metabolic intermediate, Pregnenolone is a significant neurosteroid, synthesized directly within the central and peripheral nervous systems.[2][4] It exerts potent modulatory effects on various neurotransmitter receptors, including NMDA and GABA-A receptors, influencing neuronal excitability, synaptic plasticity, memory, and mood.[4][5] Its demonstrated anti-inflammatory and neuroprotective properties have made it a subject of intense research for conditions like depression, cognitive decline, and neuroinflammation.[2][6][7]
The structure of Pregnenolone is characterized by the classic four-ring steroid nucleus (cyclopentanoperhydrophenanthrene), a hydroxyl group (-OH) at the C3 position, a double bond between C5 and C6, and a two-carbon side chain with a ketone group at C20.[1][8]
This compound: A Key Synthetic Intermediate
This compound, chemically known as 3β-hydroxy-16α,17α-epoxypregn-5-en-20-one, is a derivative of Pregnenolone.[9][10] Its defining feature is the presence of an epoxide—a three-membered ring containing an oxygen atom—bridging the C16 and C17 positions of the steroid's D-ring.[9][10] This seemingly minor addition dramatically alters the molecule's reactivity and steric profile.
While Pregnenolone's primary significance is biological, this compound is most notable as a crucial intermediate in the industrial synthesis of numerous high-value corticosteroids, such as cortisone acetate and hydrocortisone, as well as other steroid-based pharmaceuticals.[10][11] The strained epoxide ring provides a reactive site for further chemical modifications, allowing for the introduction of other functional groups necessary for the therapeutic activity of downstream products. Although primarily viewed as a synthetic precursor, research has explored its potential biological activities, including anti-inflammatory and immunomodulatory effects.[12][13][14]
Structural and Physicochemical Comparison
The fundamental difference between the two molecules is the epoxide ring. This addition increases the molecular weight and oxygen content of the molecule and introduces a rigid, strained ring system onto the D-ring of the steroid nucleus.
Data Presentation: Physicochemical Properties
The table below summarizes the key physicochemical properties of both steroids for easy comparison.
| Property | Pregnenolone | This compound | Reference(s) |
| CAS Number | 145-13-1 | 974-23-2 | [8][9][15] |
| Molecular Formula | C₂₁H₃₂O₂ | C₂₁H₃₀O₃ | [8][9][10][16] |
| Molecular Weight | 316.48 g/mol | 330.46 g/mol | [8][9][15] |
| Hydrogen Bond Donors | 1 | 1 | [3][10] |
| Hydrogen Bond Acceptors | 2 | 3 | [3][10] |
| Topological Polar Surface Area | 37.3 Ų | 49.8 Ų | [3][10] |
| logP | 4.06 | 2.9 | [3][10] |
Synthesis and Characterization
The conversion of a Pregnenolone-like structure to its 16,17-epoxy derivative is a common transformation in steroid chemistry. A typical laboratory-scale synthesis proceeds from 16-Dehydropregnenolone Acetate (16-DPA), which features a double bond between C16 and C17, making it an ideal substrate for epoxidation.
Experimental Protocol: Synthesis of this compound from 16-Dehydropregnenolone Acetate
This protocol describes a common method for the epoxidation of the C16-C17 double bond. The reaction involves two key stages: deacetylation of the C3-hydroxyl group followed by epoxidation.
Materials:
-
16-Dehydropregnenolone acetate (16-DPA)
-
Methanol (MeOH)
-
4N Sodium Hydroxide (NaOH) solution
-
Urea-Hydrogen Peroxide adduct (UHP)
-
Ice-cold deionized water
-
Standard laboratory glassware, magnetic stirrer, refrigerator
Methodology:
-
Suspension: Suspend 35 g of 16-Dehydropregnenolone acetate in 500 mL of methanol in a suitable flask.[17]
-
Cooling: Cool the suspension to approximately 5°C in an ice bath with continuous stirring. This is critical to control the exothermic nature of the subsequent saponification reaction and to prevent side reactions.
-
Saponification (Deacetylation): Add 50 mL of 4N NaOH solution to the cooled suspension.[17] This step hydrolyzes the acetate ester at the C3 position, yielding the free hydroxyl group characteristic of pregnenolone.
-
Epoxidation: Immediately following the NaOH addition, add 18 g of Urea-Hydrogen Peroxide (UHP).[17] UHP serves as a stable, easy-to-handle source of hydrogen peroxide, which, under basic conditions, forms a hydroperoxide anion that attacks the electron-rich C16-C17 double bond to form the epoxide ring.
-
Incubation: Store the sealed reaction mixture in a refrigerator at approximately 5°C for 72 hours.[17] Intermittent shaking or continued slow stirring is recommended to ensure homogeneity. The low temperature and extended reaction time favor the desired epoxidation and minimize degradation.
-
Quenching & Precipitation: Pour the reaction mixture into 500 mL of ice-cold water.[17] This step quenches the reaction and precipitates the water-insoluble steroid product.
-
Isolation & Purification: Isolate the solid product by centrifugation or vacuum filtration. Wash the product repeatedly with cold water until the filtrate is neutral (pH ~7). This removes residual NaOH and other water-soluble impurities.
-
Drying: Dry the purified product under vacuum to yield this compound. The expected yield is high, typically around 97%.[17]
Structural Verification
The identity and purity of the synthesized product must be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the steroid skeleton and the presence of key functional groups.[18][19][20][21] For this compound, a characteristic signal for the C16 proton appears around δ 3.67 ppm in the ¹H NMR spectrum (in CDCl₃), which is absent in the starting material.[17]
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC/MS), this technique confirms the molecular weight of the compound (330.46 g/mol ) and provides fragmentation patterns that help in structural elucidation.[18]
-
Infrared (IR) Spectroscopy: FT-IR can confirm the presence of the hydroxyl (-OH) and ketone (C=O) functional groups.[18]
Conclusion
While this compound and Pregnenolone share the same fundamental steroid backbone, the introduction of a 16α,17α-epoxide ring creates a molecule with a profoundly different identity. Pregnenolone is a biologically active neurosteroid and the universal precursor to all other steroid hormones. In contrast, this compound is primarily valued for the chemical reactivity of its epoxide ring, which makes it an indispensable building block in the pharmaceutical synthesis of potent anti-inflammatory corticosteroids and other therapeutic steroids. Understanding this key structural divergence is essential for professionals engaged in steroid chemistry, drug discovery, and endocrinology.
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-
Pregnenolone Sulfate - Rupa Health. [Link]
-
Pregnenolone: the importance of neurosteroids - Neolife. [Link]
-
Pregnenolone – The Miracle Product of Cholesterol - Levitas Clinic Surrey. [Link]
-
The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC. [Link]
-
Pregnenolone - Wikipedia. [Link]
-
The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PMC. [Link]
-
16-alpha,17-alpha-Epoxy-3-beta-hydroxypregn-5-en-20-one - PubChem. [Link]
-
Pregnenolone | C21H32O2 | CID 8955 - PubChem - NIH. [Link]
-
The Analysis and Identification of Steroids. [Link]
-
Cas 974-23-2,this compound - LookChem. [Link]
-
Modern Methods of Steroid Analysis - 1st Edition | Elsevier Shop. [Link]
-
Pregnenolone - the NIST WebBook - National Institute of Standards and Technology. [Link]
-
The possible metabolic pathway of 16α,17α-epoxy-pregnenolone (9) by P.... - ResearchGate. [Link]
-
Showing Compound Pregnenolone (FDB021920) - FooDB. [Link]
-
Nuclear Magnetic Resonance of Steroids | Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes - Books. [Link]
-
16α, 17α-epoxypregnenolone-20-oxime inhibits NO and IL-6 production in LPS-treated RAW264.7 cells - PubMed. [Link]
-
Using F-NMR and H-NMR for Analysis of Glucocorticosteroids in Creams and Ointments - Diva-portal.org. [Link]
-
1H NMR determination of adulteration of anabolic steroids in seized drugs. [Link]
-
Pregnenolone | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
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History of 16,17-Epoxypregnenolone in corticosteroid research
The Epoxide Gateway: 16,17-Epoxypregnenolone in the Genesis of Corticosteroids
Executive Summary
In the mid-20th century, the pharmaceutical industry faced a "steroid bottleneck": the inability to mass-produce cortisone due to the complexity of introducing oxygen functionality at the C11 and C17 positions of the steroid core. While the Marker degradation had solved the supply of progesterone, the synthesis of corticosteroids (which require a 17
The breakthrough came from Percy Julian at Glidden, who utilized This compound as a chemical fulcrum. By exploiting the reactivity of this epoxide, Julian developed a scalable, high-yield method to introduce the 17
Part 1: The Chemical Logic of this compound
The structural challenge in corticosteroid synthesis is the dihydroxyacetone side chain at C17. Natural sapogenins like diosgenin yield 16-dehydropregnenolone (16-DPA), which lacks the C17 hydroxyl group. Direct hydroxylation is chemically difficult due to steric hindrance and the lack of activating groups.
The "Julian Solution" was to use the C16-C17 double bond of 16-DPA not just as a functional group, but as a "spring-loaded" ring system—the epoxide—that could be opened regio- and stereoselectively.
Mechanism of Action: The Epoxide Gateway
-
Activation: The conjugated 16,17-double bond in 16-DPA is electron-deficient due to the C20 ketone. This makes it susceptible to nucleophilic attack by hydroperoxide anions (
), forming the 16 ,17 -epoxide . -
Regioselective Opening: Under acid catalysis (HBr), the epoxide opens. Following the Furst-Plattner rule (trans-diaxial opening), the nucleophile (Br
) attacks the C16 position (forming a 16 -bromo substituent), while the oxygen remains at C17 as a hydroxyl group (17 -OH). -
Reductive Elimination: The bromine atom acts as a transient directing group. Once the 17-OH is established, the bromine is reductively removed (using Raney Ni or Zn), leaving the desired 17
-hydroxypregnenolone.
Part 2: Visualization of the Julian Synthesis
The following diagram illustrates the industrial pathway from 16-DPA to Reichstein's Substance S, highlighting the critical role of the epoxide intermediate.
Caption: The Julian Synthesis pathway demonstrating the conversion of 16-DPA to Substance S via the critical 16,17-epoxide ring-opening sequence.
Part 3: Technical Protocols & Methodologies
The following protocols are reconstructed from historical industrial patents and verified chemical literature (Julian et al., JACS; Glidden Patents). These represent the "classic" conditions used to validate the chemistry.
Protocol A: Synthesis of 16 ,17 -Epoxypregnenolone
Target: Conversion of the electron-deficient enone to the epoxide.
-
Reagents:
-
Procedure:
-
Suspend 16-DPA in methanol in a reaction vessel equipped with a mechanical stirrer.
-
Cool the suspension to 5°C (Critical: Low temperature prevents side reactions like Baeyer-Villiger oxidation of the C20 ketone).
-
Add the 4N NaOH solution slowly, maintaining temperature <10°C.
-
Immediately add the peroxide source (UHP or
).[1][2] -
Maintain the reaction at 5°C for 72 hours with intermittent agitation.
-
Quench: Pour the mixture into 500 mL of ice water. The product will precipitate.
-
Isolation: Centrifuge or filter the white solid. Wash with water until neutral pH.[1][2]
-
Drying: Vacuum dry at 40°C.
-
-
Expected Metrics:
Protocol B: The "Julian Opening" (Epoxide to 17 -Hydroxy)
Target: Stereoselective introduction of the 17-hydroxyl group.
-
Reagents:
-
16
,17 -Epoxypregnenolone (from Protocol A): 10.0 g -
Glacial Acetic Acid: 100 mL
-
Hydrobromic Acid (48% aq): 5.0 mL
-
Raney Nickel (activated) or Zinc dust: 5.0 g
-
-
Procedure:
-
Step 1 (Ring Opening): Dissolve the epoxide in glacial acetic acid at room temperature.
-
Add HBr dropwise. The reaction is exothermic; cooling may be required to keep T < 25°C.
-
Stir for 30 minutes. The formation of the 16
-bromo-17 -hydrin is rapid. -
Step 2 (Debromination): Without isolating the bromohydrin (which is unstable), add the Raney Nickel (or Zinc dust) directly to the acetic acid solution.
-
Stir vigorously for 2-4 hours. The metal reduces the C-Br bond, replacing it with C-H.
-
Workup: Filter off the catalyst. Pour the filtrate into 1L of cold water.
-
Collect the precipitate (17
-hydroxypregnenolone).
-
-
Validation:
-
Yield: ~85-90% (over two steps).
-
Key Indicator: Disappearance of the epoxide signal in NMR; appearance of the tertiary 17-OH signal.
-
Part 4: Comparative Analysis of Synthetic Routes
The following table compares the Julian Epoxide route against other historical methods for introducing 17-functionality.
| Feature | Julian Epoxide Route | Direct Oxidation (Gallagher) | Microbial Hydroxylation |
| Starting Material | 16-DPA (Plant derived) | Enol Acetates | Progesterone |
| Key Intermediate | 16,17-Epoxide | Enol Acetate | None (Enzymatic) |
| Reagents | H2O2, NaOH, HBr | Perbenzoic acid | Fungal cultures (Rhizopus) |
| Selectivity | High (Trans-diaxial opening) | Moderate (mixtures possible) | Very High (Regiospecific) |
| Scalability | Excellent (Chemical) | Good | Excellent (Biotech) |
| Primary Output | Substance S / Cortisone | Cortisone | 11 |
Insight: While microbial hydroxylation (Upjohn process) eventually dominated for 11-hydroxylation, the Julian epoxide route remained the standard for creating the 17-hydroxy side chain from plant sapogenins until the advent of more advanced microbial strains capable of 17-hydroxylation.
Part 5: Modern Implications & 16-Substituted Analogs
The legacy of this compound extends beyond cortisone. It laid the groundwork for the synthesis of 16-substituted corticosteroids , such as Dexamethasone and Betamethasone, which contain a 16-methyl group.
While modern synthesis of Dexamethasone often employs a conjugate addition of methyl Grignard to the 16-en-20-one (Arth method), the chemical intuition remains rooted in the reactivity of the 16-17 region.
-
16-Hydroxylation: Opening the epoxide with hydroxide or acetate yields 16,17-diols (e.g., Triamcinolone precursor).
-
16-Methylation: Although typically done via 1,4-addition, research has explored opening the epoxide with trimethylaluminum to access 16-alkylated species, demonstrating the versatility of the epoxide as a divergent intermediate.
References
-
Julian, P. L., et al. (1949). Sterols.[3][4][5][6][7][8] VIII. The Structure of the Halo-hydrins Derived from 16,17-Epoxy-20-oxosteroids. Journal of the American Chemical Society.[9] Link
-
Julian, P. L., et al. (1950). Sterols.[3][4][5][6][7][8] IX. The Selective Halogenation of Certain Steroids. Journal of the American Chemical Society.[9] Link
-
Glidden Co. (1951). Preparation of 17-alpha-hydroxy-20-keto-pregnanes. US Patent 2,566,376. Link
-
Arth, G. E., et al. (1958). 16-Methylated Steroids.[1] I. 16-alpha-Methylated Analogs of Cortisone, a New Class of Anti-inflammatory Agents. Journal of the American Chemical Society.[9] Link
-
Furst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane. Helvetica Chimica Acta. Link
-
BenchChem. (2025). Synthesis of Dexamethasone and this compound Protocols. Link
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Methodological & Application
Microwave-assisted synthesis of 16,17-Epoxypregnenolone derivatives
An in-depth guide to the rapid and efficient synthesis of 16,17-epoxypregnenolone derivatives, leveraging the power of microwave-assisted organic synthesis (MAOS) for enhanced reaction rates and yields. This document is intended for researchers, scientists, and professionals in drug development and steroid chemistry.
Introduction: Accelerating Steroidal Intermediate Synthesis
This compound and its derivatives are crucial intermediates in the pharmaceutical industry for the synthesis of a wide array of corticosteroids, such as cortisone acetate and betamethasone.[1] These steroidal compounds are of significant interest due to their anti-inflammatory and hormonal activities.[2][3] The traditional synthesis of these epoxides often involves long reaction times, significant solvent consumption, and challenging purification processes.[4]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green, efficient, and rapid alternative to conventional heating methods.[5][6] By utilizing microwave irradiation, MAOS facilitates direct and uniform heating of the reaction mixture at a molecular level, leading to dramatic reductions in reaction time, increased product yields, and often, higher product purity.[6][7][8] This application note provides a detailed protocol for the microwave-assisted epoxidation of 16-dehydropregnenolone acetate, a common precursor, to yield its 16α,17α-epoxy derivative.
Part I: Mechanistic & Theoretical Framework
The Prilezhaev Epoxidation Reaction
The core transformation is the epoxidation of an alkene, specifically the C16-C17 double bond of the pregnenolone scaffold. This is typically achieved via the Prilezhaev reaction, which employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to deliver an oxygen atom to the alkene.[9]
The reaction proceeds through a concerted, single-step transition state often referred to as the "Butterfly Mechanism".[9] In this mechanism, the peroxyacid transfers an oxygen atom to the double bond, forming the three-membered epoxide ring in a syn addition, meaning both new C-O bonds form on the same face of the original alkene plane.[10] This stereospecificity is a key feature of the reaction.[10] The process involves the breaking of the C-C pi bond and the weak O-O bond of the peroxyacid, alongside the formation of two new C-O single bonds.[10]
Caption: The concerted 'Butterfly Mechanism' for alkene epoxidation using m-CPBA.
Principles of Microwave-Assisted Synthesis
Conventional heating methods rely on conduction and convection, which can result in uneven temperature distribution and localized overheating. In contrast, microwave irradiation directly heats the bulk of the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[5][8]
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.[7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field, colliding with other molecules and generating heat.[8]
This efficient energy transfer allows reactions to reach the required temperature almost instantaneously, significantly accelerating reaction rates and often enabling reactions that are sluggish under conventional heating.[7][11] This aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of high-boiling, often toxic, solvents.[5][6]
Part II: Experimental Protocol & Optimization
This section details the microwave-assisted synthesis of 16α,17α-epoxypregnenolone acetate from 16-dehydropregnenolone acetate.
Materials and Equipment
-
Reagents: 16-Dehydropregnenolone acetate (16-DPA), meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution (NaHCO₃), Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Monomode microwave reactor equipped with temperature and pressure sensors, sealed reaction vessels (e.g., 10 mL), magnetic stir bars, rotary evaporator, chromatographic column, thin-layer chromatography (TLC) plates (silica gel).
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve 16-dehydropregnenolone acetate (e.g., 357 mg, 1.0 mmol) in 5 mL of anhydrous dichloromethane.
-
Oxidant Addition: To the solution, add m-CPBA (e.g., 270 mg of 77% reagent, ~1.2 mmol, 1.2 eq.). Safety Note: m-CPBA is a potentially explosive peroxide; handle with care and avoid contact with metals.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 80°C for 10 minutes. Maintain stirring throughout the reaction.
-
Reaction Quenching: After cooling the vessel to room temperature, dilute the reaction mixture with 20 mL of dichloromethane. Transfer the solution to a separatory funnel.
-
Aqueous Work-up: Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution (to remove excess acid, careful of CO₂ evolution), 15 mL of water, and 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 9:1) to yield the pure 16α,17α-epoxypregnenolone acetate as a white solid.
Caption: Workflow for the microwave-assisted synthesis of this compound acetate.
Optimization of Reaction Parameters
The efficiency of the microwave-assisted synthesis can be fine-tuned by optimizing key parameters. A systematic approach is recommended to maximize yield and minimize reaction time.
| Parameter | Range Explored | Recommended | Rationale |
| Temperature | 60 - 100 °C | 80 °C | Balances reaction rate with potential side-product formation at higher temperatures. |
| Time | 5 - 20 min | 10 min | Provides sufficient time for completion without significant degradation of product. Microwave reactions are exceptionally fast.[11][12] |
| m-CPBA (eq.) | 1.1 - 1.5 | 1.2 | A slight excess ensures complete consumption of the starting material without making purification overly difficult. |
| Solvent | DCM, Chloroform | DCM | Its polarity allows efficient microwave heating and it is a good solvent for both the steroid and m-CPBA. |
Part III: Product Characterization & Validation
Confirming the structure and purity of the synthesized 16α,17α-epoxypregnenolone acetate is essential.
-
Thin-Layer Chromatography (TLC): Monitor reaction progress and purity. The product should have a different Rf value than the starting material (16-DPA).
-
Melting Point (M.P.): A sharp melting point indicates high purity. The expected range is approximately 187-190°C.[4]
-
Nuclear Magnetic Resonance (NMR): Provides definitive structural confirmation.
-
¹H-NMR: The appearance of a characteristic singlet for the C16-H proton at approximately δ 3.67 ppm is a key indicator of epoxide formation. The disappearance of the olefinic proton signals from the starting material is also expected.[4]
-
¹³C-NMR: Signals corresponding to the C16 and C17 carbons will shift significantly upon epoxidation.
-
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C=C stretching band from the starting material and the presence of characteristic C-O stretching bands for the epoxide ring.
Expected Results Summary
| Metric | Expected Outcome | Source |
| Yield | > 90% | Based on typical MAOS efficiency improvements.[6][7] |
| Physical State | White crystalline solid | [4] |
| Melting Point | 187-190 °C | [4] |
| ¹H-NMR (CDCl₃) Key Signals | δ 5.3 (m, 1H, C6-H), δ 3.67 (s, 1H, C16-H), δ 2.0 (s, 3H, CH₃CO) | [4] |
Part IV: Troubleshooting & Safety Considerations
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient time, temperature, or oxidant. | Increase reaction time or temperature incrementally. Ensure m-CPBA is fresh and active. |
| Low Yield | Product degradation; loss during work-up. | Avoid excessive heating. Ensure pH is controlled during aqueous wash to prevent epoxide ring-opening. |
| Multiple Spots on TLC | Side-product formation (e.g., diol from ring-opening). | Ensure anhydrous conditions. Purify carefully using column chromatography. |
Safety Precautions
-
Microwave Safety: Only use vessels specifically designed for microwave chemistry. Never heat a sealed vessel without accurate pressure monitoring. Do not exceed the recommended solvent volume for the vessel size.
-
Peroxide Handling: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. Store it according to manufacturer recommendations and avoid grinding or contact with incompatible materials.
-
Solvent Handling: Dichloromethane is a volatile and potentially hazardous solvent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The microwave-assisted synthesis of this compound acetate offers a significant improvement over traditional methods. This protocol provides a rapid, high-yielding, and efficient pathway to a key steroidal intermediate, reducing reaction times from hours or days to mere minutes.[4][11] By leveraging the principles of microwave heating, researchers can accelerate discovery and development processes in steroid chemistry while adhering to the tenets of green chemistry.
References
-
Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). The Role of McPba in Alkene Transformations. Retrieved from [Link]
-
yak Science. (2015, November 8). Epoxidation of Alkenes using mCPBA: Mechanism and Properties! [Video]. YouTube. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Prilezhaev Reaction. Retrieved from [Link]
-
ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]
-
RSC Publishing. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
-
Preprints.org. (2025, October 12). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Microwave Chemistry and its Applications. Retrieved from [Link]
-
Vietnam Academy of Science and Technology. (n.d.). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. Retrieved from [Link]
-
Journal of Al-Nahrain University. (n.d.). Synthesis, Characterization and biological Study of some new derivatives from Pregnenolone via McMurry reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Biotransformation of 16,17-epoxyprogesterone (EP). Retrieved from [Link]
-
PubChem. (n.d.). 16-alpha,17-alpha-Epoxy-3-beta-hydroxypregn-5-en-20-one. Retrieved from [Link]
-
MDPI. (2022, May 12). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure, thermal and spectral study of 16α,17-epoxypregn-4-ene-3,11,20-trione monohydate. Retrieved from [Link]
-
MDPI. (2025, April 14). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Retrieved from [Link]
-
MDPI. (2021, October 18). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Microwave-assisted green synthesis of bile acid derivatives and evaluation of glucocorticoid receptor binding. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. vjs.ac.vn [vjs.ac.vn]
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- 5. ijrpas.com [ijrpas.com]
- 6. rjpdft.com [rjpdft.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prilezhaev Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Handling, Reconstitution, and Storage Protocols for 16,17-Epoxypregnenolone Standards
Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Chemical stability, causality-driven handling, and self-validating storage methodologies.
Introduction & Mechanistic Overview
16,17-Epoxypregnenolone (16α,17α-Epoxypregnenolone) is a critical steroidal intermediate and bioactive compound derived from pregnenolone[1]. It serves as a vital precursor in the early stages of steroid biosynthesis and is increasingly investigated for its potent anti-inflammatory properties, immunomodulatory effects, and neuroprotective signaling capabilities[1].
From a structural perspective, the molecule is defined by its 16α,17α-epoxide ring—a highly strained, three-membered cyclic ether. This structural motif is the primary driver of both its biological activity and its chemical instability. Epoxides are highly susceptible to nucleophilic attack and solvolysis (ring-opening) when exposed to moisture, protic solvents, or pH extremes. Therefore, establishing a rigorous, causality-driven handling protocol is paramount to preventing the degradation of the standard into inactive diol derivatives.
Biosynthetic pathway and physiological targets of this compound.
Physicochemical Properties & Solubility Profile
Understanding the physical properties of this compound is essential for designing an effective reconstitution strategy. The compound is a combustible solid that requires specific environmental controls[2].
Table 1: Key Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 974-23-2[1] | Unique identifier for the unmodified standard. |
| Molecular Formula | C₂₁H₃₀O₃[1] | Highly lipophilic; insoluble in aqueous media. |
| Molecular Weight | 330.46 g/mol [1] | Required for accurate molarity calculations. |
| Melting Point | 185–188 °C[1] | Indicates a stable crystalline lattice at room temperature. |
| Solid Storage Temp | -20 °C[1] | Arrests thermal degradation pathways. |
| GHS Hazard | H319 (Eye Irritation)[3] | Mandates the use of proper PPE (safety goggles, gloves)[2]. |
Solubility Dynamics: While specific dissolution kinetics for this compound are complex, studies on highly analogous steroidal epoxides (such as 16α,17α-epoxyprogesterone) demonstrate that solubility is maximized in aprotic solvents like 1,4-dioxane and minimized in polar protic solvents like methanol[4]. For analytical standards, anhydrous Dimethyl Sulfoxide (DMSO) or 1,4-Dioxane are the recommended solvents to prevent nucleophilic ring-opening.
Causality-Driven Storage & Handling Principles
Do not simply follow temperature guidelines; understand the chemical causality behind them to ensure a self-validating workflow.
-
Thermal Equilibration (Moisture Exclusion): Solid standards stored at -20 °C[2] must be equilibrated to room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water acts as a nucleophile that, over time, hydrolyzes the epoxide ring.
-
Aprotic Solvent Selection: Never reconstitute epoxide standards in methanol, ethanol, or unbuffered aqueous solutions for long-term storage. Causality: Protic solvents facilitate solvolysis. Anhydrous DMSO or 1,4-dioxane provides a chemically inert solvation environment[4].
-
Cryogenic Liquid Storage: Once in solution, the standard must be aliquoted and stored at -80 °C. Causality: The activation energy for epoxide degradation is significantly lowered in the liquid phase. Storing at -80 °C kinetically freezes degradation reactions.
Step-by-step reconstitution and storage workflow for epoxide steroid standards.
Step-by-Step Experimental Methodologies
Protocol A: Reconstitution of Solid Standard (10 mM Stock)
Note: Perform all steps in a controlled, low-humidity environment.
-
Equilibration: Remove the sealed vial of this compound from -20 °C storage[1]. Place it in a desiccator at room temperature for a minimum of 30 minutes.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of standard (MW = 330.46 g/mol ), calculate the required solvent volume: Volume (mL) = Mass (mg) / (Molarity (mM) × MW ( g/mol )) × 1000 (e.g., 1 mg requires 302.6 µL of solvent).
-
Solvation: In a fume hood, open the vial and immediately add the calculated volume of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves).
-
Homogenization: Cap the vial tightly. Vortex for 30 seconds. If particulates remain, subject the vial to mild water-bath sonication (room temperature) for 1–2 minutes until the solution is optically clear.
-
Aliquoting: Divide the stock solution into 10–20 µL single-use aliquots using amber glass or low-bind polypropylene microcentrifuge tubes.
-
Cryopreservation: Immediately transfer the aliquots to a -80 °C freezer.
Protocol B: Self-Validating Quality Control (QC)
To ensure the protocol is self-validating, a Day 0 baseline must be established:
-
Take one freshly prepared aliquot and dilute it to 1 µM in a mobile phase compatible with LC-MS/MS (e.g., Acetonitrile/Water with 0.1% Formic Acid).
-
Run an immediate LC-MS/MS or HPLC-UV analysis to establish the chromatographic purity and exact retention time of the intact epoxide.
-
Validation Check: Before using stored aliquots in critical downstream biological assays, run a rapid QC check against the Day 0 chromatogram to confirm the absence of the diol degradation peak.
Safety and Hazard Mitigation
This compound is classified as a combustible solid (WGK 3)[2] and carries the GHS hazard statement H319: Causes serious eye irritation [3].
-
PPE Requirements: N95-type respirator (if handling large quantities of powder), chemical-resistant nitrile gloves, and tightly sealed safety goggles[2].
-
Spill Protocol: Wipe up solid spills with a damp cloth to prevent aerosolization. For liquid spills in DMSO, use absorbent pads and clean the area with a non-polar solvent followed by soap and water.
References
- Cas 974-23-2,this compound - LookChem LookChem D
- 16α,17α-Epoxypregnenolone 974-23-2 - MilliporeSigma Sigma-Aldrich Product C
- Solubility of 16α,17α-Epoxyprogesterone in Six Different Solvents ResearchG
- 16-alpha,17-alpha-Epoxy-3-beta-hydroxypregn-5-en-20-one - PubChem N
Sources
Troubleshooting & Optimization
Purification strategies for removing impurities from 16,17-Epoxypregnenolone
Topic: Purification strategies for removing impurities from 16,17-Epoxypregnenolone (CAS: 974-23-2) Target Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers.[1][2]
Introduction: The Purity Imperative
This compound (often specifically 16
This guide prioritizes yield-preserving purification . We focus on removing the three most common impurity classes:
-
Unreacted Starting Material: 16-Dehydropregnenolone (DHP).[1][2]
-
Hydrolysis Products: 16,17-Dihydroxypregnenolone (The "Diol").
-
Over-oxidation Byproducts: Quinones or ring-cleaved species.[1][2]
Module 1: Crystallization Strategies (Primary Purification)
Crystallization is the workhorse for steroid purification.[2] However, this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent system is not rigorously controlled.[1][2]
Protocol A: The Methanol/Water Displacement
Best for: Removing unreacted starting material (DHP) and polar salts.
The Science: this compound has a steep solubility curve in methanol.[2] It is soluble at hot temperatures (
Step-by-Step Protocol:
-
Dissolution: Suspend crude solid in Methanol (MeOH) at a ratio of 5:1 (mL solvent : g solid).
-
Heating: Heat to reflux (
C) with mild agitation until fully dissolved.-
Critical Check: If the solution is not clear, filter hot to remove mechanical impurities.
-
-
Controlled Cooling (The "Metastable Zone"):
-
Cool slowly to
C. -
Seeding: At
C, add 0.1% w/w of pure seed crystals. Do not skip this step if you have experienced oiling out.[2]
-
-
Anti-Solvent Addition: Add Water dropwise.[1] Target a final ratio of MeOH:Water (80:20).
-
Warning: Adding water too fast creates local supersaturation, trapping impurities inside the crystal lattice.
-
-
Harvest: Cool to
C for 2 hours. Filter and wash with cold 80% MeOH.
Troubleshooting Guide: "My Product Oiled Out"
| Symptom | Root Cause | Corrective Action |
| Sticky Gum/Oil | Added water too fast or at too high a temperature.[1][2] | Re-heat to reflux until redissolved. Add 5% more MeOH. Cool slower and seed at a higher temperature. |
| Low Yield | Too much solvent or insufficient cooling time.[1] | Check supernatant by TLC.[1] If product remains, concentrate the mother liquor or increase water ratio to 70:30. |
| Yellow Color | Oxidative impurities (quinones). | Add 0.5% Activated Carbon during the hot dissolution step, stir for 15 mins, and filter hot over Celite. |
Module 2: Chromatographic Isolation (High Purity)
For analytical standards or when crystallization fails to remove specific isomers, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is required.[1][2]
Method Parameters
-
Stationary Phase: C18 (Octadecylsilane), 5
m particle size.-
Why: Steroids are lipophilic.[1] C18 provides the necessary hydrophobic interaction to separate the epoxide from the slightly more hydrophobic starting material.
-
-
Mobile Phase: Isocratic Acetonitrile (ACN) : Water (60:40 to 70:30).
-
Detection: UV at 240 nm (detects the enone system in Ring A).
Visualizing the Separation Logic
Figure 1: Elution order on a standard C18 Reverse Phase system. The epoxide is more polar than the starting material but less polar than the hydrolyzed diol.[2]
Module 3: Process Control & Chemical Scavenging
The best purification strategy is preventing the formation of the "Diol" impurity (16,17-dihydroxypregnenolone).[2] This impurity forms when the epoxide ring opens under acidic conditions or excessive heat.
The "Diol" Danger Zone
The epoxide ring is strained.[2][3][4] In the presence of
Prevention Checklist:
-
pH Control: Ensure the reaction quench and subsequent washes are neutral to slightly basic (pH 7.5 - 8.0) . Never wash with strong acid.[1]
-
Solvent Quality: Use non-acidic solvents. Avoid chloroform that has not been stabilized (can contain HCl).
-
Temperature: Do not dry the final product above
C.
Impurity Formation Pathway
Figure 2: The degradation pathway. The target epoxide is stable in base but labile in acid, converting to the difficult-to-remove diol.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I use Silica Gel Chromatography (Normal Phase) for purification? A: Yes, but with caution. Silica is slightly acidic.[1] Long residence times on a silica column can cause ring opening (hydrolysis).
-
Recommendation: Pre-wash the silica column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites before loading your sample.
Q: My product has a melting point range of 182-185°C. Is it pure?
A: The literature melting point for 16
Q: How should I store the purified material?
A: Store at
References
-
Julian, P. L., et al. (1950). Sterols.[1][5][6][7][8] X. 16-Dehydropregnenolone and its Epoxide.[1][2][9][10] Journal of the American Chemical Society.[2] (Classic synthesis and properties).
-
Suryawanshi, S., et al. (2006).[10] A sensitive and selective HPLC/ESI-MS/MS assay for the simultaneous quantification of 16-dehydropregnenolone and its major metabolites.[1][2][9][10] Journal of Chromatography B. (HPLC conditions and metabolite identification).
-
ChemicalBook. (n.d.). This compound Synthesis and Properties. (General physical properties and solubility data).
-
Chemistry LibreTexts. (2024). Reactions of Epoxides - Ring-opening.[1][2][8][11] (Mechanistic grounding for acid-catalyzed hydrolysis).[1][2]
Sources
- 1. 16-alpha,17-alpha-Epoxy-3-beta-hydroxypregn-5-en-20-one | C21H30O3 | CID 94199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112125943A - A kind of preparation method of high-purity 16α-hydroxyprednisolone - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 5. Biotransformation of Cholesterol and 16α,17α-Epoxypregnenolone and Isolation of Hydroxylase in Burkholderia cepacia SE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. A sensitive and selective HPLC/ESI-MS/MS assay for the simultaneous quantification of 16-dehydropregnenolone and its major metabolites in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of 16,17-Epoxypregnenolone
Topic: Enhancing purity of 16,17-Epoxypregnenolone via recrystallization Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Purification Support Hub. This guide addresses the critical purification of This compound (CAS: 974-23-2) , a pivotal intermediate in the synthesis of corticosteroids (e.g., dexamethasone) and sex hormones. The epoxide ring at C16-C17 is chemically reactive; preserving its integrity while removing the precursor 16-dehydropregnenolone and other steroid isomers requires precise thermodynamic control.
🔬 Core Directive: The Purification Logic
Achieving pharmaceutical-grade purity (>99%) requires a self-validating crystallization system . You are not merely "washing" the solid; you are exploiting the differential solubility between the epoxide (product) and the 16-dehydro precursor (impurity) across a temperature gradient.
Critical Mechanism
The 16,17-epoxide moiety renders the molecule slightly more polar than its conjugated diene precursor (16-dehydropregnenolone). We leverage this by using a polar protic solvent (Methanol or Ethanol) where the epoxide is soluble at reflux but crystallizes sharply upon cooling, leaving the more lipophilic impurities and degradation products in the mother liquor.
⚠️ CAUTION: Epoxide Stability Avoid acidic conditions or temperatures >70°C for prolonged periods. The 16,17-epoxide ring is susceptible to hydrolytic opening, forming the 16,17-diol (a common "unknown" impurity in HPLC traces).
📊 Module 1: Experimental Protocol & Workflow
Standard Operating Procedure (SOP)
Target Purity: >99% (HPLC) | Target Yield: 85-90%
| Step | Parameter | Specification | Technical Rationale |
| 1. Solvent Selection | Methanol (MeOH) | HPLC Grade | Methanol offers the optimal solubility curve: steep gradient between 60°C and 0°C. |
| 2. Dissolution | Temperature | 60°C - 65°C | Near reflux to ensure complete saturation. Do not boil aggressively to prevent thermal degradation. |
| 3. Loading Ratio | Concentration | 1 g solute : 10-15 mL solvent | High dilution prevents "oiling out" but maintains supersaturation upon cooling. |
| 4. Clarification | Filtration | 0.45 µm PTFE (Hot) | Removes insoluble mechanical impurities and polymeric byproducts. |
| 5. Crystallization | Cooling Rate | -10°C / hour to 5°C | Slow cooling promotes the growth of pure, defined crystal lattices, rejecting impurities. |
| 6. Isolation | Wash Solvent | Cold MeOH (-20°C) | Washes surface mother liquor without redissolving the cake. |
Visualization: Decision Logic & Workflow
The following diagram outlines the critical decision nodes during the recrystallization process.
Figure 1: Logic flow for the recrystallization of this compound, including contingency loops for solubility and nucleation.
🛠️ Module 2: Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, the solution turns cloudy and deposits a sticky oil at the bottom.
-
Root Cause: The temperature dropped too quickly, or the solvent polarity is insufficient to hold the impurities in solution while the product precipitates.
-
Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of Ethanol (10% v/v) to increase lipophilicity slightly.
-
Seed the solution with pure crystals at 50°C.
-
Cool very slowly (wrap the flask in foil/towel to insulate).
-
Issue 2: Persistent 16-Dehydropregnenolone Impurity
Symptom: HPLC shows a peak at RRT ~0.9 or ~1.1 (depending on column) that refuses to drop below 0.5%.
-
Root Cause: Co-crystallization. The crystal lattice of the epoxide is trapping the planar diene precursor.
-
Corrective Action: Switch to a Solvent/Anti-Solvent system.
Issue 3: Low Yield (<70%)
Symptom: Mother liquor contains significant product.[3][4]
-
Root Cause: Final temperature too high or solvent volume too large.
-
Corrective Action:
-
Ensure final temp is 0°C to 4°C .
-
Concentrate the mother liquor by 50% (rotary evaporator) and perform a "second crop" crystallization. Note: Second crops usually have lower purity and require re-crystallization.
-
❓ Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use Ethyl Acetate instead of Methanol? A: Yes, but with caveats. Ethyl Acetate is excellent for removing polar impurities (like the 16,17-diol) because they won't dissolve well. However, for removing the starting material (16-dehydropregnenolone), Methanol is superior because it offers a sharper solubility differential vs. temperature [1].
Q2: My product turned slightly yellow after drying. Why? A: This indicates oxidative degradation or trace solvent entrapment.
-
Fix: Ensure you are drying under vacuum at moderate temperature (<45°C).
-
Prevention: Add 0.1% w/w activated carbon during the hot dissolution step to adsorb chromophores, then filter hot.
Q3: What is the melting point criteria for acceptance? A: Pure this compound should melt sharply between 185°C and 188°C [2]. A range wider than 2°C or a value below 182°C indicates significant impurity (likely the 16-dehydro precursor or solvent occlusion).
Q4: Is the epoxide ring stable in water? A: It is stable in neutral water at room temperature. However, if you use an acidic anti-solvent or heat an aqueous suspension >80°C, you risk opening the epoxide ring. Always check the pH of your water/solvent; it should be neutral (pH 6-8).
📚 References
-
Solubility of 16α,17α-Epoxyprogesterone in Six Different Solvents . ResearchGate.[5] (Data on related epoxy-steroid solubility trends: Methanol < Ethanol < Ethyl Acetate).
-
This compound Chemical Properties & Synthesis . ChemicalBook.[6][7] (Melting point and synthesis data).
-
Synthesis of this compound from 16-Dehydropregnenolone . Vertex AI Search / ChemicalBook. (Precursor impurity profile).
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. (General principles of steroid crystallization).
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Validation & Comparative
A Comparative Guide to HPLC Method Validation for Purity Assessment of 16,17-Epoxypregnenolone
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 16,17-Epoxypregnenolone, a critical steroid intermediate. We will not only detail a robust, validated HPLC-UV method but also objectively compare its performance against alternative analytical techniques, supported by experimental rationale and data.
The Critical Role of Purity in Steroid Intermediates: The Case of this compound
This compound (C₂₁H₃₀O₃, MW: 330.46 g/mol ) is a key precursor in the synthesis of various steroidal hormones and APIs.[1][2][3] Its chemical structure, featuring a reactive epoxy group, makes it susceptible to various process-related impurities and degradation products.[4][5] The presence of even minute quantities of impurities can significantly impact the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity.
Developing a Robust HPLC-UV Method for this compound
The development of an effective HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and the principles of chromatography.[6]
Rationale for Method Development Choices
-
Detection Mode: this compound possesses a carbonyl group which, although not a strong chromophore, allows for UV detection. Based on the structure of related pregnenolone derivatives, a detection wavelength in the lower UV range (around 210-220 nm) is a logical starting point for method development to ensure adequate sensitivity.[7]
-
Stationary Phase: A reversed-phase C18 column is the workhorse for steroid analysis due to its versatility in separating compounds with moderate polarity.[7][8][9] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance between resolution, analysis time, and backpressure.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is chosen to ensure the elution of both the main analyte and any potential impurities with a wider range of polarities.[10] A starting composition with a higher percentage of water will retain polar impurities, while a gradual increase in acetonitrile will elute the less polar this compound and any non-polar impurities.
Detailed Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Method Validation: A Self-Validating System for Trustworthy Results
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] The validation parameters are defined by international guidelines such as ICH Q2(R1).[11][12][13][14]
Validation Workflow
Caption: Workflow for HPLC method validation.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][15] | Peak for this compound is pure and well-resolved from any other peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.[12] | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80% to 120% of the target concentration for assay; reporting threshold to 120% of the specification for impurities.[16] |
| Accuracy | The closeness of test results obtained by the method to the true value.[12] | Recovery of 98.0% to 102.0% for the API. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] | Signal-to-Noise ratio of 10:1; acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15] | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer unique advantages for steroid analysis. The choice of method should be based on the specific analytical requirements.[17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and powerful technique for steroid analysis, often considered a "gold standard."[18][19]
Advantages:
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
High Sensitivity and Specificity: Mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Disadvantages:
-
Derivatization Required: Steroids are generally non-volatile and require derivatization to increase their volatility and thermal stability, which adds complexity and potential for side reactions.[18][20]
-
Thermal Instability: The high temperatures used in the GC inlet and column can cause degradation of thermally labile compounds like epoxides.
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid as the mobile phase.[21]
Advantages:
-
High Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for faster separations than HPLC.[17]
-
Orthogonal Selectivity: SFC can often separate compounds that are difficult to resolve by HPLC.[18]
-
"Greener" Technique: Primarily uses compressed CO₂, which is less toxic and less expensive than organic solvents used in HPLC.
Disadvantages:
-
Limited Polarity Range: While improving, SFC is traditionally less suited for highly polar compounds compared to reversed-phase HPLC.
-
Specialized Equipment: Requires dedicated SFC instrumentation.
Comparative Summary
| Feature | HPLC-UV | GC-MS | SFC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Supercritical fluid-solid partitioning |
| Sample Volatility | Not required | Required (often with derivatization) | Not required |
| Detection | UV, PDA, MS | MS | MS, UV |
| Speed | Moderate | Slow to moderate | Fast |
| Resolution | Good to excellent | Excellent | Excellent |
| Sensitivity | Good (UV), Excellent (MS) | Excellent | Excellent |
| Selectivity | Good | Excellent | Excellent |
| "Green" Chemistry | Moderate (solvent consumption) | Poor (derivatization reagents) | Good (CO₂ based) |
| Cost (Instrument) | Moderate | High | High |
Logical Relationships in Analytical Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
For the routine purity assessment of this compound, a validated reversed-phase HPLC-UV method offers a reliable, robust, and cost-effective solution that is readily available in most pharmaceutical quality control laboratories. While GC-MS and SFC-MS provide higher sensitivity and orthogonal selectivity, the added complexity of derivatization for GC-MS and the requirement for specialized instrumentation for both may not be necessary for routine quality control where the primary goal is to quantify known and potential unknown impurities against defined specifications. The choice of the analytical technique should always be guided by a risk-based approach, considering the stage of drug development and the specific analytical challenges.[22][23]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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PubMed. (1982). High performance liquid chromatography of steroid metabolites in the pregnenolone and progesterone pathways. [Link]
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University of Birmingham. (2018). The utility of ultra-high performance supercritical fluid chromatography–tandem mass spectrometry (UHPSFC-MS/MS) for clinically relevant steroid analysis. [Link]
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Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis?. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
